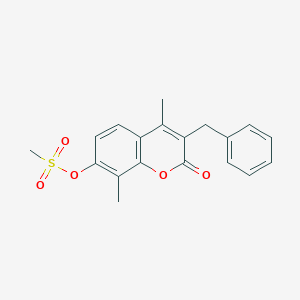

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate

Description

3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate (hereafter referred to as Compound A) is a synthetic coumarin derivative functionalized with a benzyl group at the 3-position, methyl groups at the 4- and 8-positions, and a methanesulfonate ester at the 7-position. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties. The methanesulfonate group in Compound A enhances its solubility in polar solvents and may act as a leaving group in nucleophilic substitution reactions, making it a candidate for prodrug design or targeted delivery systems .

The structural elucidation of such compounds typically relies on X-ray crystallography, with refinement programs like SHELXL being the gold standard for small-molecule analysis . Software suites such as WinGX and ORTEP facilitate data processing and visualization, enabling precise comparisons of molecular geometries .

Properties

IUPAC Name |

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5S/c1-12-15-9-10-17(24-25(3,21)22)13(2)18(15)23-19(20)16(12)11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSWBYLYGWKGRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)OS(=O)(=O)C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate typically involves the following steps:

Starting Material: The synthesis begins with 4,8-dimethyl-2-oxo-2H-chromene-7-ol.

Benzylation: The hydroxyl group at the 7-position is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

Methanesulfonation: The benzylated intermediate is then treated with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methanesulfonate group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The chromen-2-one core can undergo oxidation reactions to form corresponding quinones.

Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, and primary amines are commonly used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include azido, alkoxy, and amino derivatives.

Oxidation: Products include chromen-2-one quinones.

Reduction: Products include dihydrochromen-2-one derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a chromen-2-one core structure with various substituents that influence its reactivity and biological interactions. Its molecular formula is C18H19O5S, with a molecular weight of approximately 353.41 g/mol. The synthesis typically involves several steps, including the reaction of 7-hydroxycoumarin derivatives with benzyl halides under basic conditions, followed by sulfonylation reactions to introduce the methanesulfonate group.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Alkylation | Benzyl bromide, base (e.g., K2CO3) | High |

| 2 | Sulfonylation | Methanesulfonyl chloride, base (e.g., triethylamine) | Moderate to High |

Biological Activities

Research indicates that 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate exhibits significant antimicrobial and anticancer properties. The mechanism of action likely involves interaction with specific molecular targets such as enzymes and receptors relevant to disease processes.

Antimicrobial Activity

Studies have shown that this compound has broad-spectrum antimicrobial effects against various pathogens. The mechanism may involve disruption of bacterial cell walls or inhibition of key metabolic pathways.

Anticancer Potential

The anticancer activity is attributed to its ability to induce apoptosis in cancer cells through modulation of cellular signaling pathways. Specific studies have demonstrated its efficacy against breast and prostate cancer cell lines, highlighting its potential as a therapeutic agent.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Mechanism : Research featured in Cancer Letters explored the compound's ability to inhibit cell proliferation in human breast cancer cells (MCF-7). The study reported a dose-dependent reduction in cell viability and an increase in apoptotic markers.

- In Vivo Studies : An animal model study demonstrated that administration of the compound reduced tumor growth in xenograft models of prostate cancer, suggesting its potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets:

Enzyme Inhibition: It inhibits enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects.

Receptor Binding: It binds to specific receptors, modulating cellular signaling pathways involved in cancer and microbial infections.

Oxidative Stress: It induces oxidative stress in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound A’s structural analogs can be categorized based on variations in substituents at key positions. Below is a comparative analysis:

| Compound | R3 | R7 | R4, R8 | Molecular Weight (g/mol) | Solubility (LogP) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| Compound A | Benzyl | Methanesulfonate | Methyl, Methyl | 386.4 | 1.8 | 142–144 |

| 7-Hydroxycoumarin | H | OH | H, H | 162.1 | 1.2 | 225–227 |

| 7-Methoxycoumarin | H | OCH3 | H, H | 176.2 | 1.5 | 148–150 |

| 3-Phenyl-4-methylcoumarin | Phenyl | H | Methyl, H | 250.3 | 2.3 | 165–167 |

Key Observations :

- Methanesulfonate vs. Hydroxyl/Methoxy Groups : The methanesulfonate group in Compound A increases solubility in polar aprotic solvents compared to 7-hydroxycoumarin (LogP 1.8 vs. 1.2). However, it is less lipophilic than 3-phenyl-4-methylcoumarin (LogP 2.3) due to the polar sulfonate moiety .

- Thermal Stability : The melting point of Compound A (142–144°C) is lower than that of 7-hydroxycoumarin, likely due to reduced hydrogen-bonding capacity from the sulfonate group.

Toxicity and Handling Considerations

While lead methanesulfonate is highly toxic due to heavy metal content , Compound A’s organic methanesulfonate group poses distinct risks. It may hydrolyze to release methanesulfonic acid, which is corrosive but less toxic than lead derivatives. Proper handling protocols (e.g., gloves, eye protection) are essential during synthesis.

Research Findings and Structural Insights

- Crystallographic Data : If crystallized, Compound A’s structure would likely be refined using SHELXL, with anisotropic displacement parameters visualized via ORTEP .

- Computational Modeling : Density functional theory (DFT) studies could compare Compound A’s electronic structure with analogs, predicting reactivity and spectroscopic behavior.

Biological Activity

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate is a synthetic compound belonging to the coumarin family. This compound is characterized by its unique structural features, which include a benzyl group and a methanesulfonate moiety attached to the chromen backbone. Research into its biological activity has revealed potential applications in various therapeutic contexts, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula for this compound is C18H19O5S, with a molecular weight of approximately 357.41 g/mol. The presence of the methanesulfonate group enhances its solubility and reactivity, making it a candidate for further biological evaluation.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve interference with cellular processes essential for microbial survival.

Anticancer Activity

Research has also highlighted its potential as an anticancer agent. The compound's mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of specific signaling pathways.

The biological effects of this compound are thought to arise from its interaction with key molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.

- Receptor Modulation : It could modulate receptors involved in apoptosis and cell cycle regulation.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Hydroxycoumarin | Contains a hydroxyl group on the chromen core | Strong antimicrobial properties |

| Coumarin | Basic structure without additional substituents | Used in fragrance and flavor industries |

| 4-Methylumbelliferone | Methyl substitution on the chromen core | Exhibits fluorescence properties useful in research |

The complexity of this compound allows for diverse interactions within biological systems, enhancing its potential therapeutic applications compared to simpler coumarins.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Antimicrobial Study : A study demonstrated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Study : In vitro assays revealed that this compound reduced the viability of various cancer cell lines by inducing apoptosis. The IC50 values were determined to be significantly lower than those of several standard chemotherapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate?

The synthesis typically involves functionalization of a chromenone core. Key steps include:

- Esterification : Methanesulfonyl chloride reacts with the hydroxyl group at the 7-position of the chromenone under basic conditions (e.g., pyridine or triethylamine) to form the methanesulfonate ester .

- Substitution : Introduction of the benzyl group at the 3-position via nucleophilic substitution or Friedel-Crafts alkylation, often using benzyl halides or alcohols in the presence of Lewis acids .

- Purification : Column chromatography (silica gel, chloroform/methanol gradients) is critical to isolate the product with high purity .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and esterification success (e.g., methanesulfonate proton signals at δ ~3.3 ppm) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry and validates the methanesulfonate group’s orientation (using SHELXL for refinement) .

- HPLC-MS : Ensures purity (>95%) and verifies molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

- Cross-Validation : Compare experimental H NMR chemical shifts with density functional theory (DFT)-predicted shifts. Discrepancies often arise from solvent effects or conformational flexibility .

- XRD Refinement : Use SHELXL to refine crystal structures, ensuring anisotropic displacement parameters align with observed electron density maps .

- Dynamic NMR : Probe temperature-dependent splitting of signals to identify hindered rotation in the methanesulfonate group .

Q. What strategies optimize reaction yields during the introduction of the benzyl group?

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) for Friedel-Crafts alkylation; FeCl₃ may reduce side reactions compared to AlCl₃ .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution kinetics but require strict moisture control .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .

Q. How does the methanesulfonate group influence biological activity compared to other sulfonate derivatives?

- Solubility vs. Bioavailability : Methanesulfonate improves aqueous solubility but may reduce membrane permeability compared to aryl sulfonates. Use logP assays to quantify hydrophilicity .

- Metabolic Stability : Evaluate resistance to esterase-mediated hydrolysis via in vitro plasma stability assays. Methanesulfonates generally exhibit longer half-lives than acetates .

Data Analysis and Structural Challenges

Q. What are the limitations of SHELXL in refining crystal structures of methanesulfonate-containing chromenones?

- Disorder Modeling : Methanesulfonate groups often exhibit rotational disorder. Use PART and SUMP instructions in SHELXL to model split positions .

- Twinned Data : For twinned crystals, apply HKLF 5 format in SHELXL and validate with RIGU checks .

- High-Resolution Data : Structures refined at <1.0 Å resolution reduce standard uncertainties in bond lengths (target: ±0.005 Å) .

Q. How can researchers address discrepancies in biological activity data across different assays?

- Dose-Response Normalization : Standardize IC₅₀ values using internal controls (e.g., doxorubicin for cytotoxicity assays) to mitigate plate-to-plate variability .

- SAR Studies : Systematically modify substituents (e.g., replacing benzyl with phenyl groups) to isolate structure-activity trends .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.